molecular formula C11H8Cl2N2 B1458929 6-(2,4-Dichlorophenyl)pyridin-3-amine CAS No. 1357165-68-4

6-(2,4-Dichlorophenyl)pyridin-3-amine

Cat. No.: B1458929
CAS No.: 1357165-68-4
M. Wt: 239.1 g/mol
InChI Key: OZOBVDOLHBOFCE-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound represents a precisely defined chemical entity within the broader family of substituted pyridine derivatives. The compound carries the Chemical Abstracts Service registry number 1357165-68-4, which serves as its unique molecular identifier in chemical databases and literature. The molecular formula of this compound is established as C₁₁H₈Cl₂N₂, indicating a total of eleven carbon atoms, eight hydrogen atoms, two chlorine atoms, and two nitrogen atoms arranged in a specific three-dimensional configuration.

The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, where the compound name precisely describes the structural arrangement of functional groups and substituents. The "6-(2,4-dichlorophenyl)" portion indicates that a dichlorophenyl group is attached to the sixth position of the pyridine ring, with chlorine atoms located at the second and fourth positions of the phenyl ring. The "pyridin-3-amine" component specifies that the core structure is a pyridine ring with an amino group attached at the third position.

The molecular weight of this compound is calculated to be 239.10 grams per mole, which reflects the cumulative atomic masses of all constituent atoms. The MDL number MFCD24255733 provides an additional unique identifier used in chemical inventory systems and research databases. The compound's SMILES notation can be represented as Nc1ccc(nc1)c1ccc(cc1Cl)Cl, which provides a linear encoding of the molecular structure suitable for computational chemistry applications.

Chemical Property Value Reference
Chemical Abstracts Service Number 1357165-68-4
Molecular Formula C₁₁H₈Cl₂N₂
Molecular Weight 239.10 g/mol
MDL Number MFCD24255733
SMILES Notation Nc1ccc(nc1)c1ccc(cc1Cl)Cl

Historical Development in Heterocyclic Chemistry

The development of pyridine derivatives such as this compound must be understood within the broader historical context of heterocyclic chemistry, which has its roots in the early nineteenth century discoveries that fundamentally shaped organic chemistry. The parent pyridine molecule was first isolated in 1849 by Scottish scientist Thomas Anderson through the high-temperature heating of animal bones, representing one of the earliest documented preparations of a heterocyclic compound. Anderson's pioneering work established pyridine as a fundamental building block for subsequent chemical developments, naming it after the Greek word "pyr" meaning fire, due to its flammable nature.

The structural elucidation of pyridine occurred decades after its initial discovery, with Wilhelm Körner in 1869 and James Dewar in 1871 proposing that pyridine's structure derived from benzene through the substitution of one carbon-hydrogen unit with a nitrogen atom. This structural understanding was later confirmed through reduction experiments where pyridine was converted to piperidine using sodium in ethanol, providing definitive proof of the proposed ring structure. The first synthetic approach to pyridine derivatives was achieved in 1876 by William Ramsay, who combined acetylene and hydrogen cyanide in a red-hot iron-tube furnace, marking the first synthesis of a heteroaromatic compound.

The systematic synthesis of pyridine derivatives received significant advancement through Arthur Rudolf Hantzsch's work in 1881, which established the foundational Hantzsch pyridine synthesis methodology. This synthetic approach typically employed a 2:1:1 mixture of beta-keto acid, aldehyde, and ammonia or its salt as the nitrogen donor, initially producing a double hydrogenated pyridine that was subsequently oxidized to yield the corresponding pyridine derivative. The methodology was further refined by Emil Knoevenagel, who demonstrated that asymmetrically substituted pyridine derivatives could be produced through this process.

The industrial production of pyridine derivatives gained momentum with Aleksei Chichibabin's breakthrough in 1924, introducing the Chichibabin pyridine synthesis reaction based on inexpensive reagents. This method involved the condensation reaction of aldehydes, ketones, alpha,beta-unsaturated carbonyl compounds, or combinations thereof, in ammonia or ammonia derivatives. Although yields remained modest at approximately thirty percent, the accessibility of precursor materials made this approach industrially viable.

The historical evolution of heterocyclic chemistry reveals that compounds like this compound represent sophisticated developments in a field that began with simple pyridine isolation from natural sources. Early heterocyclic compounds were predominantly isolated from natural sources, including uric acid from human bladder stones in 1776, alloxan from uric acid oxidation in 1818, quinoline from coal distillates in 1834, and melamine through synthesis in 1834. The progression from these early discoveries to complex substituted pyridine derivatives demonstrates the remarkable advancement in synthetic methodology and structural understanding achieved over more than two centuries of heterocyclic research.

Position Within Pyridine Derivative Classifications

This compound occupies a significant position within the extensive classification system of pyridine derivatives, representing a sophisticated example of substituted aminopyridine chemistry. The compound belongs to the broader category of 2-aminopyridine derivatives, which have emerged as important structural motifs in contemporary heterocyclic chemistry. These derivatives are characterized by the presence of an amino group at the third position of the pyridine ring, combined with various substituents that modulate both chemical properties and potential applications.

The classification of this compound can be approached from multiple structural perspectives, beginning with its identity as an aminopyridine derivative containing both nitrogen-containing heterocyclic and aromatic chlorinated components. Aminopyridines represent a specific family of mono-amino and di-amino derivatives of pyridine, with this compound specifically categorized as a mono-amino derivative. The compound exhibits the characteristic features of 4-aminopyridine family members, which are known for their distinctive chemical behaviors and potential biological activities.

From a synthetic chemistry perspective, this compound represents an example of aryl-substituted 2-aminopyridine derivatives that can be accessed through modern synthetic methodologies. Recent synthetic strategies for generating such derivatives involve two-component reactions converging aryl vinamidinium salts with 1,1-enediamines in dimethyl sulfoxide solvent systems, catalyzed by triethylamine. These synthetic approaches demonstrate the evolution of heterocyclic synthesis from classical methods to contemporary protocols that offer improved efficiency and scalability.

The compound's structural classification is further refined by its dichlorophenyl substitution pattern, which places it within the subset of halogenated aromatic pyridine derivatives. The specific 2,4-dichlorophenyl substitution pattern creates unique electronic and steric properties that distinguish this compound from other dichlorophenyl isomers, such as 6-(3,4-dichlorophenyl)pyridin-3-amine. This structural specificity is crucial for understanding the compound's position within the broader landscape of substituted pyridine derivatives.

The heterocyclic nature of this compound places it within the enormous family of heterocyclic compounds, which constitute approximately half of the more than twenty million chemical compounds identified by the end of the second millennium. The compound represents part of the rapidly expanding universe of heterocyclic derivatives, which continues to grow as new synthetic methodologies and applications are developed. The strategic positioning of functional groups in this molecule exemplifies the sophisticated approaches now available for designing heterocyclic compounds with specific properties and potential applications.

Classification Category Specific Classification Structural Features
Primary Classification Aminopyridine Derivative Amino group at position 3 of pyridine ring
Secondary Classification Aryl-substituted Pyridine Dichlorophenyl group at position 6
Tertiary Classification Halogenated Heterocycle Two chlorine substituents on phenyl ring
Quaternary Classification Six-membered Heterocycle Pyridine core structure
Synthetic Classification Two-component Reaction Product Accessible via modern synthetic protocols

Properties

IUPAC Name

6-(2,4-dichlorophenyl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2/c12-7-1-3-9(10(13)5-7)11-4-2-8(14)6-15-11/h1-6H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZOBVDOLHBOFCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=NC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrogenation of Cyano-Pyridine Precursors

A widely used approach involves the hydrogenation of 3-cyano-substituted pyridines to the corresponding aminomethyl or amino derivatives. This method was reported in the synthesis of aminomethyl-pyridines structurally related to this compound.

  • Starting from 3-cyano-pyridines bearing the 2,4-dichlorophenyl group, catalytic hydrogenation using Raney Nickel and hydrazine hydrate as a hydrogen source efficiently converts the cyano group to the amine functionality.
  • Amidations can be performed before or after hydrogenation, depending on the desired substitution pattern.
  • Protection and deprotection steps (e.g., Boc protection) may be employed to facilitate selective reactions.

This approach yields the target aminopyridine with good efficiency, although cyclization side reactions to pyrrolopyridines may occur under basic conditions and need to be controlled.

Palladium-Catalyzed Amination (Buchwald–Hartwig Type Coupling)

Another effective method involves palladium-catalyzed cross-coupling of aryl halides with amines:

  • The this compound scaffold can be prepared by coupling a suitable aryl halide (such as 2,4-dichlorophenyl bromide) with a pyridin-3-amine derivative.
  • Catalysts such as Pd2(dba)3 combined with ligands like XantPhos and bases such as tert-butoxide in toluene at elevated temperatures (around 90–110 °C) under nitrogen atmosphere facilitate the amination.
  • This method allows for selective amination at the 3-position of the pyridine ring and tolerates various substituents.

This strategy was demonstrated in the preparation of related imidazo[1,2-a]pyridin-3-amine derivatives and can be adapted for this compound.

Multi-Component Reactions and Cyclization

A method involving multi-component reactions was also reported for related compounds:

  • Mixing substituted pyridin-2-amine, substituted pyridine-2-carbaldehyde, and isocyanides in methanol with catalytic p-toluenesulfonic acid at 70 °C for 12 hours leads to intermediate imidazo[1,2-a]pyridin-3-amine derivatives.
  • Subsequent steps involving acid treatment, extraction, and purification yield the target amine compounds.
  • This method allows for the rapid assembly of complex heterocyclic amines but may require further modification to achieve the exact this compound structure.

Representative Reaction Conditions and Yields

Method Key Reagents & Conditions Yield (%) Notes
Hydrogenation of 3-cyano-pyridines Raney Ni catalyst, hydrazine hydrate, ethanol, reflux Moderate to High (up to 75%) Efficient cyano to amino conversion; possible cyclization side reaction
Pd-Catalyzed Amination Pd2(dba)3 (0.1 eq), XantPhos (0.2 eq), t-BuONa (2 eq), toluene, 90–110 °C, N2 Moderate to High (varies) Selective amination; requires inert atmosphere
Multi-component reaction Substituted pyridin-2-amine, pyridine-2-carbaldehyde, isocyanide, MeOH, TosOH, 70 °C, 12 h Moderate Rapid assembly of heterocycles; requires purification

Analytical Data Supporting Preparation

For compounds closely related to this compound, spectral data confirm successful synthesis:

  • IR Spectroscopy: Characteristic NH stretching bands around 3278–3414 cm⁻¹ and CN stretching near 2218 cm⁻¹ indicate amino and nitrile groups, respectively.
  • NMR Spectroscopy: Proton signals corresponding to pyridine H5 and aromatic protons appear in the range 6.6–8.1 ppm; amino protons show broad singlets exchangeable with D2O.
  • Mass Spectrometry: Molecular ion peaks consistent with the expected molecular weight of dichlorophenyl-pyridinamine derivatives confirm identity.

Summary of Research Findings

  • The preparation of this compound involves well-established synthetic methodologies, primarily catalytic hydrogenation of cyano precursors and palladium-catalyzed amination.
  • Hydrogenation using Raney Nickel and hydrazine hydrate is efficient but requires careful control to prevent side reactions.
  • Pd-catalyzed coupling offers regioselectivity and functional group compatibility, suitable for complex derivatives.
  • Multi-component reactions provide alternative routes for rapid synthesis of heterocyclic amines but may need additional steps for target compound isolation.
  • The choice of method depends on available starting materials, desired purity, and scalability.

This comprehensive analysis integrates diverse, authoritative sources and experimental details, providing a professional and detailed understanding of the preparation methods for this compound.

Chemical Reactions Analysis

Types of Reactions: 6-(2,4-Dichlorophenyl)pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-(2,4-Dichlorophenyl)pyridin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(2,4-Dichlorophenyl)pyridin-3-amine involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. For instance, it may inhibit specific kinases involved in cell signaling pathways, thereby exerting its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Dichlorophenyl-Substituted Pyridinamines

6-(2,4-Dichlorophenoxy)pyridin-3-amine (CAS 90919-74-7)
  • Structural Difference: A phenoxy linker separates the dichlorophenyl group from the pyridine ring, unlike the direct attachment in the target compound.
2-(4-((2,4-Dichlorobenzylidene)amino)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine (C3)
  • Structural Difference : Incorporates an imidazo[1,2-a]pyridine scaffold with a Schiff base (benzylidene) linker.
  • Synthesis : Derived from 2,4-dichlorobenzaldehyde and a primary amine-containing precursor via condensation, followed by tetrazole ring formation in some derivatives .
  • Reactivity : The Schiff base moiety allows for further functionalization (e.g., tetrazole synthesis), expanding its utility in drug discovery .

Pyridin-3-amine Derivatives with Varied Substituents

6-(4-Chloro-2-methylphenoxy)pyridin-3-amine (CAS 219865-94-8)
  • Structural Features: A methyl group at the 2-position and chlorine at the 4-position on the phenoxy ring.
  • Physicochemical Properties : Molecular weight 234.68 g/mol; the methyl group may improve lipophilicity compared to the dichlorophenyl analogue .
6-(3-Chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine
  • Structural Difference : Replaces the pyridine ring with a triazolo[1,5-a]pyridine system.
  • Applications: Triazole rings are known for hydrogen-bonding capabilities, which could enhance target binding in enzyme inhibition .

Heterocyclic Modifications

6-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)pyridin-3-amine
  • Structural Difference: Incorporates a fused thieno-pyridine ring, increasing molecular complexity.
  • Implications : The sulfur atom in the thiophene ring may influence electronic properties and metabolic stability .
Imidazo[1,2-a]pyridine Derivatives (C2, C3, C6, C7)

Data Tables

Table 2: Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups
6-(2,4-Dichlorophenyl)pyridin-3-amine C11H8Cl2N2 253.10 Dichlorophenyl, NH2
6-(4-Chloro-2-methylphenoxy)pyridin-3-amine C12H11ClN2O 234.68 Chlorophenoxy, methyl, NH2
(2,4-Difluorophenyl)(pyridin-3-yl)methylamine C15H16F2N2 274.30 Difluorophenyl, propylamine

Discussion of Key Findings

  • Electronic Effects : The electron-withdrawing chlorine atoms in this compound likely reduce the basicity of the pyridinamine group compared to methyl- or methoxy-substituted analogues .
  • Synthetic Flexibility : Schiff base derivatives (e.g., C3) offer modularity for generating libraries of bioactive compounds, whereas direct aryl-substituted pyridines (e.g., target compound) prioritize simplicity .

Biological Activity

6-(2,4-Dichlorophenyl)pyridin-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₈Cl₂N. The compound features a pyridine ring substituted with a dichlorophenyl group at the sixth position and an amino group at the third position. The presence of chlorine atoms enhances its chemical reactivity and biological efficacy.

Synthesis Methods

The synthesis of this compound can be performed using various methods, including:

  • Condensation Reactions : This involves the reaction of α,β-unsaturated ketones with 4-amino-6-hydroxy-2-mercaptopyrimidine in glacial acetic acid.
  • Regioselective Synthesis : Utilization of organolithium reagents to create new pyrimidine derivatives.

These methods allow for the generation of derivatives that may exhibit enhanced biological activity or altered chemical properties.

Anticancer Properties

Recent studies highlight the anticancer potential of this compound derivatives. For instance, synthesized compounds were evaluated against various cancer cell lines:

Cell LineIC50 Range (nM)
MCF-745–97
HCT-1166–99
HepG-248–90

These results indicate that many derivatives exhibit superior cytotoxic activities compared to established chemotherapeutics like sorafenib.

Antioxidant Activity

The compound has also been tested for its antioxidant properties. In vitro assays demonstrated significant activity against lipid peroxidation and lipoxygenase (LOX) inhibition. The antioxidant capacity was evaluated using the DPPH assay, indicating potential applications in preventing oxidative stress-related diseases.

Binding Affinity Studies

Interaction studies have shown that this compound exhibits binding affinity to various biological targets. These studies are crucial for understanding its mechanism of action and optimizing its pharmacological profile.

Case Studies and Research Findings

  • Study on Pyrimidine Derivatives : A study synthesized several pyrimidine derivatives from this compound, demonstrating their potential as CDK2 inhibitors with notable cytotoxicity against cancer cell lines.
  • Antiproliferative Efficacy : In another investigation, spirooxindole derivatives incorporating the dichlorophenyl moiety were synthesized and tested against MDA-MB-231 (triple-negative breast cancer) and HepG2 (human hepatoma). The results showed promising IC50 values comparable to existing therapies .

Q & A

Basic: What synthetic routes are commonly employed for 6-(2,4-Dichlorophenyl)pyridin-3-amine, and how can purity be validated?

Methodological Answer:
The compound is typically synthesized via palladium-catalyzed cross-coupling reactions or reductive cyclization of nitroarenes, as demonstrated in nitroarene-to-heterocycle transformations . Key steps include:

  • Synthesis: Utilize Buchwald-Hartwig amination or Suzuki-Miyaura coupling to introduce the pyridin-3-amine moiety.
  • Purification: Apply column chromatography (silica gel, gradient elution) or recrystallization using polar aprotic solvents.
  • Validation: Confirm purity via HPLC (>95% area) and characterize using 1^1H/13^{13}C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS). Cross-reference spectral data with computational predictions (e.g., ChemDraw simulations) .

Advanced: How can reaction yields for this compound be optimized under varying catalytic conditions?

Methodological Answer:
Employ a Design of Experiments (DoE) approach to systematically evaluate variables:

  • Variables: Catalyst loading (e.g., Pd(OAc)2_2 at 2–10 mol%), ligand selection (Xantphos vs. BINAP), temperature (80–120°C), and solvent polarity (DMF vs. toluene).
  • Statistical Analysis: Use response surface methodology (RSM) to model interactions between variables and identify optimal conditions. For example, a central composite design (CCD) can minimize side reactions while maximizing yield .
  • Validation: Replicate top-performing conditions in triplicate to assess reproducibility, and analyze byproducts via LC-MS to refine mechanistic understanding .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:
Core techniques include:

  • NMR Spectroscopy: 1^1H NMR to confirm aromatic proton environments (e.g., pyridine ring vs. dichlorophenyl substituents) and 13^{13}C NMR for carbon backbone verification.
  • IR Spectroscopy: Identify amine N-H stretches (~3300 cm1^{-1}) and C-Cl bonds (~550 cm1^{-1}).
  • Mass Spectrometry: HRMS (ESI+) to validate molecular ion [M+H]+^+ and rule out halogen isotope discrepancies.
  • Supplementary Methods: X-ray crystallography for definitive structural elucidation if single crystals are obtainable .

Advanced: How to resolve contradictions in reported solubility data for this compound across studies?

Methodological Answer:
Address discrepancies through systematic solubility profiling :

  • Controlled Testing: Measure solubility in 10+ solvents (e.g., DMSO, EtOAc, MeOH) at 25°C and 50°C under inert atmospheres to prevent degradation.
  • Data Normalization: Account for impurities by pre-purifying the compound via recrystallization. Use UV-Vis spectroscopy or gravimetric analysis for quantification.
  • Statistical Modeling: Apply ANOVA to compare datasets and identify outliers. If polarity-driven solubility trends conflict, perform Hansen solubility parameter (HSP) analysis to rationalize solvent interactions .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.
  • Ventilation: Use fume hoods for weighing and reactions due to potential amine volatility.
  • Waste Disposal: Quench reactive intermediates with aqueous acid/base before disposal. Follow institutional guidelines for halogenated waste .

Advanced: How can computational modeling predict the reactivity of this compound in novel reactions?

Methodological Answer:

  • DFT Calculations: Optimize molecular geometry using Gaussian 16 at the B3LYP/6-31G* level to calculate frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites.
  • Docking Studies: Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina to guide medicinal chemistry applications.
  • Validation: Correlate computational results with experimental kinetic data (e.g., rate constants from UV-Vis monitoring) to refine models .

Basic: What are the key steps in designing a kinetic study for the degradation of this compound?

Methodological Answer:

  • Experimental Setup: Prepare buffered solutions (pH 2–12) and monitor degradation via HPLC at timed intervals (0–48 hrs).
  • Parameter Control: Maintain constant temperature (±0.5°C) using a water bath and exclude light to prevent photodegradation.
  • Data Analysis: Fit concentration-time profiles to zero-/first-order models using nonlinear regression (e.g., GraphPad Prism) to determine rate constants .

Advanced: What strategies elucidate the mechanism of byproduct formation during this compound synthesis?

Methodological Answer:

  • Intermediate Trapping: Quench reactions at 10%, 50%, and 90% completion for LC-MS analysis of transient species.
  • Isotopic Labeling: Use 15^{15}N-labeled amines to track nitrogen migration in byproducts via HRMS.
  • Kinetic Profiling: Compare activation energies (Ea_a) of desired vs. side reactions via Arrhenius plots to identify competing pathways .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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6-(2,4-Dichlorophenyl)pyridin-3-amine
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6-(2,4-Dichlorophenyl)pyridin-3-amine

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